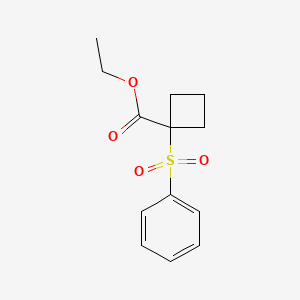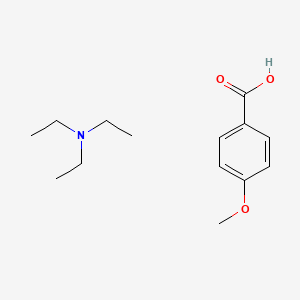
N,N-diethylethanamine;4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;4-methoxybenzoic acid is a compound that combines the properties of an amine and a carboxylic acid The amine component, N,N-diethylethanamine, is a tertiary amine, while the carboxylic acid component, 4-methoxybenzoic acid, is an aromatic carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine: This can be synthesized through reductive amination of secondary amines like N,N-diethylamine under Eschweiler-Clarke conditions or by the catalyzed reaction between ethylamine and methanol.
4-methoxybenzoic acid: This can be synthesized by the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of these compounds often involves large-scale chemical reactions under controlled conditions. For example, the production of 4-methoxybenzoic acid may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can also be reduced to form different derivatives.
Substitution: Both components of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS) for bromination, methanolic KOH for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-methoxybenzoic acid can yield p-anisic acid, while reduction can produce various alcohols and ethers.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Properties: 4-methoxybenzoic acid has been found to possess antimicrobial properties, making it useful in the development of antiseptics.
Medicine
Drug Development: The compound’s unique properties make it a candidate for drug development, particularly in the synthesis of pharmaceuticals that require specific functional groups.
Industry
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;4-methoxybenzoic acid involves its interaction with various molecular targets. The amine component can act as a base, participating in proton transfer reactions, while the carboxylic acid component can donate protons, acting as an acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N-diethylmethylamine: Similar in structure but lacks the carboxylic acid component.
4-methoxybenzoic acid: Similar but does not contain the amine component.
Uniqueness
N,N-diethylethanamine;4-methoxybenzoic acid is unique due to the combination of an amine and a carboxylic acid in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
Properties
CAS No. |
89423-18-7 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-methoxybenzoic acid |
InChI |
InChI=1S/C8H8O3.C6H15N/c1-11-7-4-2-6(3-5-7)8(9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,9,10);4-6H2,1-3H3 |
InChI Key |
UYARPDRRXXDGDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.COC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(2-methylcyclopentyl)methyl]phosphonate](/img/structure/B14401151.png)
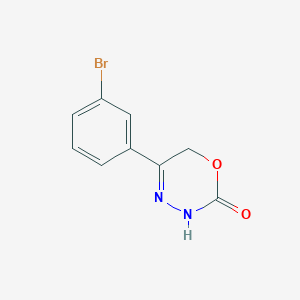


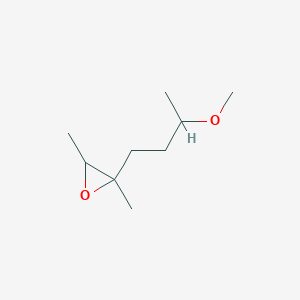
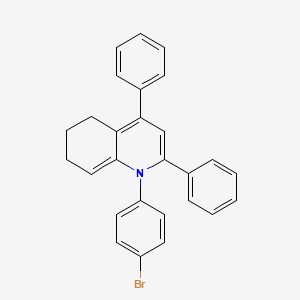
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
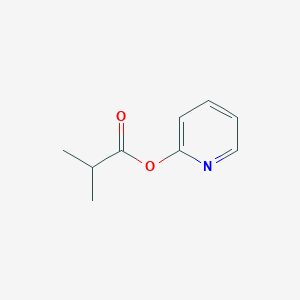
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)
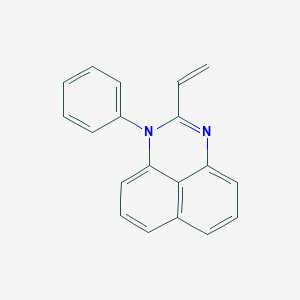
![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
